Methyl 3-chloro-2-isocyanatobenzoate is an organic compound characterized by its unique functional groups, which include a chloro group and an isocyanate group attached to a benzoate structure. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science. It serves as a versatile building block for the synthesis of more complex molecules due to its reactive isocyanate group.
The compound can be synthesized through various methods, primarily involving the reaction of substituted anilines or benzoates with isocyanates or phosgene derivatives. The availability of starting materials and the specific synthetic route chosen can influence the yield and purity of the final product.
Methyl 3-chloro-2-isocyanatobenzoate falls under the category of aromatic isocyanates and esters. It is classified as an organic compound with significant reactivity due to its isocyanate functional group, allowing it to participate in various chemical reactions.
The synthesis of methyl 3-chloro-2-isocyanatobenzoate typically involves several steps:
Methyl 3-chloro-2-isocyanatobenzoate has a molecular formula of and a molecular weight of approximately . Its structure features:
COC(=O)C1=C(C=C(C=C1)Cl)N=C=O
Methyl 3-chloro-2-isocyanatobenzoate can undergo several types of chemical reactions:
The mechanism of action for methyl 3-chloro-2-isocyanatobenzoate involves its highly reactive isocyanate group. This group can form covalent bonds with nucleophiles through nucleophilic addition:
Property | Value |
---|---|
CAS Number | 170735-61-2 |
Molecular Formula | C9H6ClNO3 |
Molecular Weight | 211.60 g/mol |
Purity | ≥95% |
Methyl 3-chloro-2-isocyanatobenzoate finds applications in several scientific domains:
This compound's unique reactivity profile allows it to play a crucial role in advancing research across various scientific fields.
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3